molecular formula C17H18N2O2S B11301351 3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11301351
M. Wt: 314.4 g/mol
InChI Key: IASWXXASTMJKPK-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol is a complex organic compound with a unique structure that combines elements of quinoline, oxazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing groups, while reduction reactions may yield more saturated compounds .

Scientific Research Applications

3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline, oxazole, and thiophene derivatives, such as:

Uniqueness

What sets 3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol apart is its unique combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C17H18N2O2S/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)21-19-9)7-17(2,3)8-11(14)20/h4-6,15,18H,7-8H2,1-3H3

InChI Key

IASWXXASTMJKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4

Origin of Product

United States

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